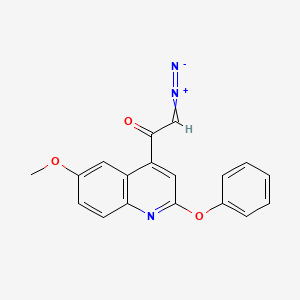
2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate is a chemical compound known for its unique structure and properties. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a mineral acid such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted by various nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxide (OH⁻) can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines.
Applications De Recherche Scientifique
2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate involves its interaction with molecular targets and pathways. The diazonium group can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-(4-methylphenyl)ethenolate
- 2-Diazonio-2-(dimethoxyphosphoryl)-1-methoxyethen-1-olate
Uniqueness
2-Diazonio-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethen-1-olate is unique due to its specific structure, which includes a quinoline moiety substituted with methoxy and phenoxy groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
359784-28-4 |
|---|---|
Formule moléculaire |
C18H13N3O3 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
2-diazo-1-(6-methoxy-2-phenoxyquinolin-4-yl)ethanone |
InChI |
InChI=1S/C18H13N3O3/c1-23-13-7-8-16-14(9-13)15(17(22)11-20-19)10-18(21-16)24-12-5-3-2-4-6-12/h2-11H,1H3 |
Clé InChI |
RKLZUDIEUXWLCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)C=[N+]=[N-])OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



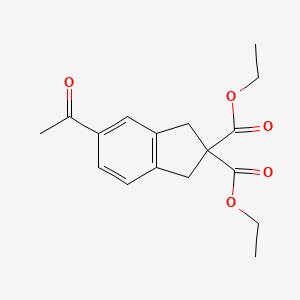
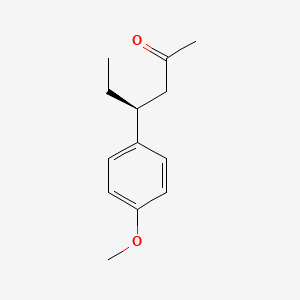
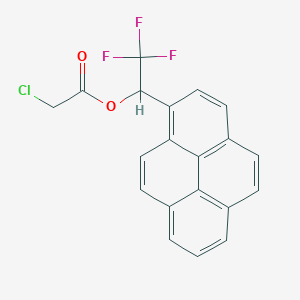
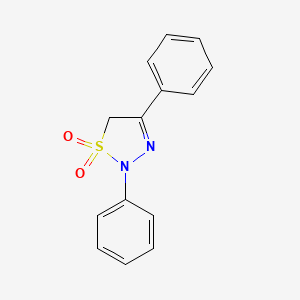
![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
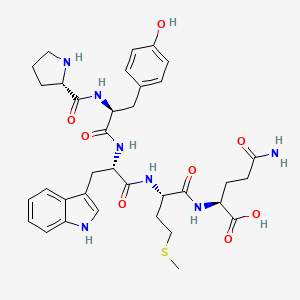
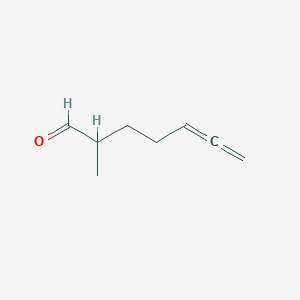
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)
